5-(3-methoxyphenyl)-1H-imidazole-2-thiol
Overview
Description
PMID26815044-Compound-52 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its role in various chemical reactions and its potential use in medicine, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID26815044-Compound-52 involves a series of chemical reactions that require specific reagents and conditions. The preparation method typically starts with the formation of a tetrapeptide intermediate, which is then subjected to further reactions to yield the final compound . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of PMID26815044-Compound-52 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: PMID26815044-Compound-52 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving PMID26815044-Compound-52 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of PMID26815044-Compound-52 depend on the specific reagents and conditions used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.
Scientific Research Applications
PMID26815044-Compound-52 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions to produce new compounds with desired properties. In biology, it is studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, PMID26815044-Compound-52 is investigated for its potential therapeutic applications, including its use in drug development and disease treatment . Additionally, the compound has industrial applications, such as in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of PMID26815044-Compound-52 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: PMID26815044-Compound-52 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include various tetrapeptide derivatives and other molecules with similar structural features .
Uniqueness: What sets PMID26815044-Compound-52 apart from other similar compounds is its specific combination of properties and its potential applications in diverse fields. Its unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1,3-dihydroimidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-11-10(14)12-9/h2-6H,1H3,(H2,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHCKRAVJDCJKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CNC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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